molecular formula C55H72MgN4O5 B8191508 Chlorophyll'a'

Chlorophyll'a'

Cat. No. B8191508
M. Wt: 893.5 g/mol
InChI Key: ATNHDLDRLWWWCB-WNRKZQPVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorophyll'a' is a useful research compound. Its molecular formula is C55H72MgN4O5 and its molecular weight is 893.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chlorophyll'a' suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorophyll'a' including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photosynthesis and Ecophysiology : Chlorophyll a fluorescence (ChlaF) is pivotal in understanding the biophysics and ecophysiology of photosynthesis. It's applicable from subcellular to leaf scales, aiding in remote sensing research. This spans areas like ecology, ecophysiology, biogeochemistry, agriculture, and forestry (Porcar‐Castell et al., 2021).

  • Plant, Algae, and Cyanobacteria Physiology : Chlorophyll a fluorescence is instrumental in studying the photosynthesis and overall physiology of plants, algae, and cyanobacteria (Hu et al., 2020).

  • Biosensors and Neural Network Analysis : It is used in examining aspects of the photosynthetic apparatus in vitro and noninvasively in vivo. It also finds applications in biosensors and neural network analysis (Kalaji et al., 2016).

  • Remote Sensing of Terrestrial Ecosystems : Chlorophyll a fluorescence facilitates the study of photosynthesis at leaf and subcellular levels. With advancements in remote sensing platforms, it enables tracking photosynthesis and gross primary productivity in terrestrial ecosystems (Porcar‐Castell et al., 2014).

  • Roles in Plant Development and Signaling : It plays essential roles in photosynthetic light-harvesting, energy transduction, chloroplast development, photomorphogenesis, and chloroplast-nuclear signaling (Eckhardt et al., 2004).

  • Microalgal Biotechnology : In microalgal biotechnology, chlorophyll fluorescence is utilized to monitor a culture's photosynthetic performance, optimize biomass productivity, and identify marker processes for compound synthesis (Masojídek et al., 2010).

  • Eco-Physiological Studies in Crops : It is valuable for eco-physiological studies and assessing plant responses to environmental stress, particularly in cereal crops (Sayed, 2003).

  • Molecular Electronics, Photonics, Medicine, and Nanobiotechnology : Chlorophyll molecules in vitro are used in developing elements for applications in these areas (Zenkevich, 2019).

  • Plant Physiology and Stress Responses : Chlorophyll fluorescence analysis aids in understanding photosynthetic mechanisms and plant responses to environmental changes (Murchie & Lawson, 2013).

  • Environmental Monitoring : Chlorophyll-a monitoring methods are significant in environmental supervision, indicating water eutrophication and ecological health (Zhang et al., 2020).

  • Remote Sensing for Plant Monitoring : Remote sensing of solar-induced chlorophyll fluorescence facilitates large-scale monitoring of plant status and functioning (Meroni et al., 2009).

  • Data Mining in Marine Studies : Data mining approaches using chlorophyll-a concentrations help in identifying spatiotemporal distribution patterns in marine environments (Di Paolo et al., 2019).

properties

IUPAC Name

magnesium;methyl 16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNHDLDRLWWWCB-WNRKZQPVSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H72MgN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

893.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorophyll'a'

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.